Nonadecan-2-yl pentafluorobenzoate
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Overview
Description
Nonadecan-2-yl pentafluorobenzoate is a chemical compound with the molecular formula C26H39F5O2. It is an ester derived from nonadecan-2-ol and pentafluorobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecan-2-yl pentafluorobenzoate can be synthesized through the esterification reaction between nonadecan-2-ol and pentafluorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Nonadecan-2-yl pentafluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonadecan-2-ol and pentafluorobenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentafluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Nonadecan-2-ol and pentafluorobenzoic acid.
Reduction: Nonadecan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonadecan-2-yl pentafluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of nonadecan-2-yl pentafluorobenzoate involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The pentafluorobenzoate group can also participate in various substitution reactions due to its electron-withdrawing properties, which make the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Nonadecan-2-yl pentafluorobenzoate can be compared with other similar compounds such as:
Nonadecan-2-yl tetrafluorobenzoate: Similar structure but with one less fluorine atom, leading to different reactivity and properties.
Nonadecan-2-yl trifluorobenzoate: Contains three fluorine atoms, resulting in lower electron-withdrawing effects compared to pentafluorobenzoate.
Nonadecan-2-yl benzoate: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its high reactivity due to the presence of five fluorine atoms on the benzoate group.
Properties
CAS No. |
143423-32-9 |
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Molecular Formula |
C26H39F5O2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
nonadecan-2-yl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C26H39F5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)33-26(32)20-21(27)23(29)25(31)24(30)22(20)28/h19H,3-18H2,1-2H3 |
InChI Key |
ATTDEGRTOUGJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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